molecular formula C12H14FN B13641766 5'-Fluorospiro[cyclopentane-1,3'-indoline]

5'-Fluorospiro[cyclopentane-1,3'-indoline]

Katalognummer: B13641766
Molekulargewicht: 191.24 g/mol
InChI-Schlüssel: ZRBVVENBWABBBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5’-fluoro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] is a spirocyclic compound characterized by a unique structure where a cyclopentane ring is fused to an indole moiety through a spiro carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5’-fluoro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of a suitable indole derivative with a cyclopentane precursor under acidic or basic conditions to induce cyclization. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as crystallization or chromatography are employed to achieve the required purity standards for pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions

5’-fluoro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated spirocyclic compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Wissenschaftliche Forschungsanwendungen

5’-fluoro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5’-fluoro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and the compound’s modifications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5’-fluoro-1’,2’-dihydrospiro[cyclohexane-1,3’-indole]
  • 5’-fluoro-1’,2’-dihydrospiro[cycloheptane-1,3’-indole]
  • 7’-fluoro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole]

Uniqueness

5’-fluoro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C12H14FN

Molekulargewicht

191.24 g/mol

IUPAC-Name

5-fluorospiro[1,2-dihydroindole-3,1'-cyclopentane]

InChI

InChI=1S/C12H14FN/c13-9-3-4-11-10(7-9)12(8-14-11)5-1-2-6-12/h3-4,7,14H,1-2,5-6,8H2

InChI-Schlüssel

ZRBVVENBWABBBI-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(C1)CNC3=C2C=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.